molecular formula C16H16O2 B14724641 Agn-PC-0nhxjc CAS No. 6619-27-8

Agn-PC-0nhxjc

Cat. No.: B14724641
CAS No.: 6619-27-8
M. Wt: 240.30 g/mol
InChI Key: GIXIJOONPYGSBI-UHFFFAOYSA-N
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Description

Agn-PC-0nhxjc is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

The preparation of Agn-PC-0nhxjc involves several synthetic routes and reaction conditions. The primary methods include:

Industrial production methods often involve scaling up these laboratory techniques to produce larger quantities of this compound with consistent quality and purity.

Chemical Reactions Analysis

Agn-PC-0nhxjc undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic media, solvents like ethanol or water, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which Agn-PC-0nhxjc exerts its effects involves several molecular targets and pathways. The compound interacts with specific proteins and enzymes, altering their activity and leading to various biological effects. For example, in antimicrobial applications, this compound disrupts the cell membrane of bacteria, leading to cell death .

Comparison with Similar Compounds

Agn-PC-0nhxjc can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of stability, reactivity, and versatility, making it suitable for a wide range of applications.

Properties

CAS No.

6619-27-8

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

1-(2-hydroxyphenyl)-3-(3-methylphenyl)propan-1-one

InChI

InChI=1S/C16H16O2/c1-12-5-4-6-13(11-12)9-10-16(18)14-7-2-3-8-15(14)17/h2-8,11,17H,9-10H2,1H3

InChI Key

GIXIJOONPYGSBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CCC(=O)C2=CC=CC=C2O

Origin of Product

United States

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